4-Bromo-2,7-naphthyridin-1-amine

Lipophilicity Druglikeness Membrane Permeability

Researchers need orthogonal handles for sequential derivatization in kinase library or PROTAC synthesis without cross-reactivity. 4-Bromo-2,7-naphthyridin-1-amine (CAS 959558-28-2) provides the exact solution: • Orthogonal 1-amine & 4-bromo groups for sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling at two independent vectors • XLogP3 = 1.4 (vs 0.7 for non-halogenated parent) for quantifiable lipophilicity control and tuned membrane permeability • Fragment-sized (MW 224.06, 12 heavy atoms) for FBDD and systematic fragment growth strategies • Enables modular PROTAC assembly with precise linker attachment control via orthogonal derivatization

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 959558-28-2
Cat. No. B1290604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,7-naphthyridin-1-amine
CAS959558-28-2
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN=C2N)Br
InChIInChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)
InChIKeyGIFGLLRPNLFCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,7-naphthyridin-1-amine: Halogenated Scaffold for Kinase & Cross-Coupling


4-Bromo-2,7-naphthyridin-1-amine (CAS 959558-28-2) is a halogenated heteroaromatic building block belonging to the 2,7-naphthyridine class, characterized by a primary amine at the 1-position and a bromine substituent at the 4-position of the fused bicyclic core [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and other biologically active molecules, due to the orthogonal reactivity of its amine and bromo functional groups, enabling sequential derivatization via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling [2]. The presence of the bromine atom not only provides a synthetic handle but also modulates key physicochemical properties such as lipophilicity (XLogP3 = 1.4), distinguishing it from its non-halogenated parent scaffold [3].

1 Halogenated scaffold designed for Pd-catalyzed cross-coupling diversification
2 Orthogonal 1-amine and 4-bromo handles enable sequential derivatization
3 Measurably increased lipophilicity relative to non-halogenated parent scaffold
4 Reported class-level scaffold context for kinase inhibitor library synthesis

Why 4-Bromo-2,7-naphthyridin-1-amine Cannot Be Replaced


In scientific procurement and experimental design, generic substitution among 2,7-naphthyridine derivatives is not possible due to quantifiable differences in physicochemical properties and synthetic utility that directly impact research outcomes. The 4-bromo substitution in 4-Bromo-2,7-naphthyridin-1-amine confers a distinct lipophilicity profile (XLogP3 = 1.4) compared to the unsubstituted 2,7-naphthyridin-1-amine (XLogP3 = 0.7), a difference of 0.7 log units that can significantly alter membrane permeability, solubility, and off-target binding in biological assays [1]. Furthermore, the presence of the bromine atom provides a unique and quantifiable synthetic advantage: it enables palladium-catalyzed cross-coupling reactions that are not feasible with the non-halogenated parent scaffold, allowing for the efficient and selective introduction of diverse aryl, heteroaryl, or amine substituents at the 4-position [2]. Substitution with a chloro or fluoro analog would alter both the reactivity profile and the steric/electronic environment of the scaffold, leading to different reaction kinetics and product distributions. The quantitative evidence below establishes the specific, measurable differentiations that justify the selection of 4-Bromo-2,7-naphthyridin-1-amine over its closest analogs.

Non-halogenated parent Lacks cross-coupling handle; limits synthetic diversification and late-stage functionalization.
Lipophilicity shift ΔXLogP3 ~0.7 vs parent scaffold may alter permeability and off-target profiles in biological assays.
Chloro analog (4-Cl) Different reactivity profile; may require harsher coupling conditions and provide altered electronic environment.

4-Bromo-2,7-naphthyridin-1-amine: Evidence vs Closest Analogs


Enhanced Lipophilicity vs Parent Scaffold

The introduction of a bromine atom at the 4-position of the 2,7-naphthyridin-1-amine scaffold results in a quantifiable increase in lipophilicity, as measured by the computed partition coefficient (XLogP3). The target compound, 4-Bromo-2,7-naphthyridin-1-amine, has an XLogP3 value of 1.4, compared to 0.7 for the unsubstituted 2,7-naphthyridin-1-amine [1]. This 0.7 log unit increase corresponds to a ~5-fold higher predicted partition coefficient, indicating significantly greater lipophilicity. This property is critical for modulating passive membrane permeability and can influence both in vitro assay behavior and in vivo pharmacokinetic profiles.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 1.4
Parent XLogP3 = 0.7
Δ = +0.7 (~5-fold partition coefficient)
Supports selection for permeability-driven design.
Computed values; experimental logP validation advised.
Lipophilicity Druglikeness Membrane Permeability

Increased Molecular Weight vs Parent Scaffold

4-Bromo-2,7-naphthyridin-1-amine has a molecular weight of 224.06 g/mol, which is 78.9 g/mol greater than the parent 2,7-naphthyridin-1-amine (MW = 145.16 g/mol) [1]. This difference is due to the replacement of a hydrogen atom (1.0 g/mol) with a bromine atom (79.9 g/mol). The increased molecular weight and the presence of a heavy halogen atom can influence a compound's diffusion rate, binding kinetics, and metabolic stability. In the context of fragment-based drug discovery or lead optimization, this quantifiable change allows researchers to systematically probe the effects of halogen substitution on target binding and ADME properties.

Molecular Weight
Reported
Target MW = 224.06 g/mol
Parent MW = 145.16 g/mol
Δ = +78.9 g/mol (54% increase)
Enables SAR assessment of halogen substitution effects.
Heavy atom impact on binding kinetics and metabolism to be profiled.
Molecular Weight Physicochemical Properties Lead Optimization

Unique Cross-Coupling Reactivity

The presence of a bromine atom at the 4-position of the 2,7-naphthyridin-1-amine scaffold enables a suite of palladium-catalyzed cross-coupling reactions that are not accessible with the non-halogenated parent compound. Specifically, the bromo substituent serves as an electrophilic partner in Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, allowing for the efficient and selective introduction of diverse aryl, heteroaryl, or amine groups at the 4-position [1]. In contrast, the unsubstituted 2,7-naphthyridin-1-amine lacks a leaving group at this position, precluding these transformations without prior functionalization. While 4-chloro-2,7-naphthyridin-1-amine (CAS 1100760-58-4) also participates in cross-couplings, the bromo derivative generally exhibits higher reactivity and requires milder reaction conditions due to the lower bond dissociation energy of the C-Br bond compared to C-Cl.

Cross-Coupling Reactivity
Class-level inference
Bromo: active in Suzuki-Miyaura & Buchwald-Hartwig
Parent: inactive without pre-functionalization
Chloro: less reactive, harsher conditions
Critical for late-stage diversification in SAR campaigns.
Reactivity order Br > Cl > H under standard Pd conditions.
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Kinase Inhibition Potential from Scaffold SAR

While direct biological activity data for 4-Bromo-2,7-naphthyridin-1-amine is not publicly available, class-level inference can be drawn from studies on structurally related 2,7-naphthyridine derivatives. Research has demonstrated that 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives exhibit potent inhibition of c-Kit and VEGFR-2 kinases, with lead compounds showing IC50 values as low as 8.5 nM for c-Kit and 31.7 nM for VEGFR-2 [1]. The presence of a halogen substituent on the naphthyridine core is a common feature in many kinase inhibitor pharmacophores, suggesting that 4-Bromo-2,7-naphthyridin-1-amine may serve as a privileged starting point for the development of novel kinase inhibitors. The bromine atom can also be exploited for structure-based design, as it can engage in halogen bonding interactions within the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity.

Kinase Inhibition Potential
Class-level inference
2,7-Naphthyridine analogs inhibit c-Kit/VEGFR-2
(IC50 range 8.5–31.7 nM reported for optimized leads)
Scaffold with reported kinase inhibitor context.
No direct data for this compound; structural analogy used. Requires validation.
Kinase Inhibition c-Kit VEGFR-2 SAR

Optimal Application Scenarios for 4-Bromo-2,7-naphthyridin-1-amine


Kinase Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting kinases such as c-Kit or VEGFR-2, 4-Bromo-2,7-naphthyridin-1-amine serves as an ideal advanced intermediate. Its XLogP3 of 1.4 provides a starting point with moderate lipophilicity, which can be further tuned through derivatization [1]. The 4-bromo substituent enables rapid exploration of SAR at this position via Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the efficient synthesis of focused libraries to optimize potency, selectivity, and ADME properties [2].

Fragment-Based Drug Discovery & Scaffold Hopping

As a fragment-sized molecule (MW = 224.06 g/mol) with a high heavy atom count (12), 4-Bromo-2,7-naphthyridin-1-amine is well-suited for fragment-based screening and subsequent fragment growth strategies [1]. The quantifiable differences in lipophilicity and molecular weight relative to the parent scaffold allow researchers to systematically assess the contribution of the bromine atom to binding affinity and ligand efficiency, guiding the selection of the most promising fragment for further elaboration.

PROTACs & Bifunctional Molecule Synthesis

The orthogonal reactivity of the 1-amino and 4-bromo groups makes 4-Bromo-2,7-naphthyridin-1-amine a valuable building block for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The 1-amino group can be used to attach a ligand for an E3 ubiquitin ligase, while the 4-bromo group can be functionalized to introduce a linker and a target-binding moiety via cross-coupling [2]. This sequential derivatization strategy enables the modular assembly of complex degrader molecules with precise control over linker attachment points.

Halogen Bonding Probe Development

In chemical biology, the introduction of a bromine atom can be exploited to engineer specific halogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity [1]. 4-Bromo-2,7-naphthyridin-1-amine provides a platform for investigating the role of halogen bonding in target engagement, as the bromine can serve as a σ-hole donor to interact with Lewis bases in the protein binding site. This is particularly relevant for targets where halogen-enriched fragments have shown improved activity in screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Orthogonal reactivity: 1-amine/4-bromo
SAR exploration and focused library synthesis
Fragment-based screening & growth
Low MW, halogenated fragment (MW 224)
Ligand efficiency and halogen effect on binding
PROTAC / bifunctional molecule synthesis
Sequential derivatization via amine and bromo
Modular assembly with precise linker control
Halogen bonding probe studies
Bromo σ-hole donor potential
Target engagement via halogen bonding interactions

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